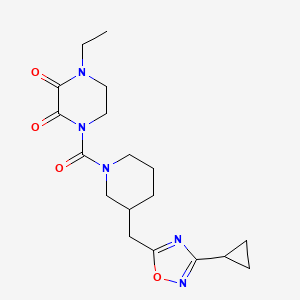

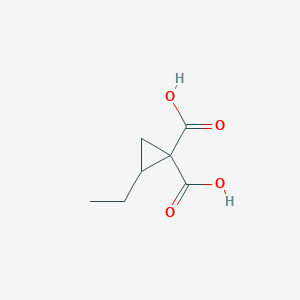

![molecular formula C23H21N5O5S2 B2527953 N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide CAS No. 712284-05-4](/img/structure/B2527953.png)

N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide" is a complex molecule that appears to be related to a class of compounds with potential inhibitory activity against thymidylate synthase (TS), which is an enzyme involved in DNA synthesis. Such compounds have applications as antitumor and antibacterial agents due to their ability to interfere with the replication of DNA in rapidly dividing cells .

Synthesis Analysis

The synthesis of related compounds involves the creation of a key intermediate, which in the case of the 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, is 2-(pivaloylamino)-4-oxo-6-methylpyrrolo[2,3-d]-pyrimidine. This intermediate is then further modified by appending appropriately substituted aryl thiols to the 5-position via an oxidative addition reaction. This reaction also results in the deprotection of the 2-amino group, which is crucial for the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various techniques, including X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, antipyrine derivatives have been found to crystallize in the monoclinic P21/c space group, with their crystal packing stabilized by a combination of hydrogen bonds and other intermolecular interactions such as C–H⋯π and lone pair⋯π contacts .

Chemical Reactions Analysis

Compounds with similar functional groups, such as N-(arylsulfonyloxy)phthalimides, undergo specific chemical reactions like the base-catalyzed Lossen rearrangement and the acid-catalyzed Beckmann rearrangement. These reactions lead to the formation of products like N,N'-diaryl ureas and amine salts, or a mixture of 4-aryl-1H-2,3-benzoxazin-1-ones and diarylsulfones, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of different substituents on the aromatic rings can significantly affect the potency of these molecules as inhibitors of thymidylate synthase. The electronic properties, such as the ability to form hydrogen bonds and π-interactions, play a crucial role in the biological activity and stability of these compounds. The solid-state structures of related compounds have been analyzed through Hirshfeld surface analysis, which evaluates the contribution of different energy frameworks, indicating that electrostatic energy plays a dominant role in stabilization .

Scientific Research Applications

Sulfonamide Applications in Scientific Research

Analytical Techniques Development A study by Lei Ye et al. (2012) describes the development of nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including various sulfonamide derivatives. This research demonstrates the utility of sulfonamides in analytical chemistry, particularly in the quality control and analysis of pharmaceutical compounds, showcasing their importance in developing analytical methodologies (Lei Ye et al., 2012).

Antimalarial and Antiviral Research Asmaa M. Fahim and Eman H. I. Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity, highlighting the potential of sulfonamide compounds in antimalarial and antiviral research. Their study underscores the significance of sulfonamides in the development of new therapeutic agents for infectious diseases (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Cancer Research Nancy Z. Zhou et al. (2008) discussed the synthesis and evaluation of a sulfonamide compound (MGCD0103) as a histone deacetylase inhibitor with potential cancer therapeutic applications. This highlights sulfonamides' role in epigenetic modifications and cancer treatment, offering a pathway for the development of novel anticancer drugs (Nancy Z. Zhou et al., 2008).

Antimicrobial and Antifungal Applications Amani M. R. Alsaedi et al. (2019) synthesized novel sulfone derivatives with sulfonamide groups, showcasing their effectiveness in antimicrobial and antifungal applications. This research illustrates the broad spectrum of sulfonamide compounds in combating various microbial pathogens (Amani M. R. Alsaedi et al., 2019).

Future Directions

Mechanism of Action

Mode of Action

The mode of action of N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular and cellular level are subjects of ongoing research.

properties

IUPAC Name |

N-[5,6-dimethyl-2-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O5S2/c1-13-14(2)33-22-19(13)20(26-21(30)15-6-4-3-5-7-15)27-23(28-22)34-12-18(29)25-16-8-10-17(11-9-16)35(24,31)32/h3-11H,12H2,1-2H3,(H,25,29)(H2,24,31,32)(H,26,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYVSBZBHYYGIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=NC(=NC(=C12)NC(=O)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

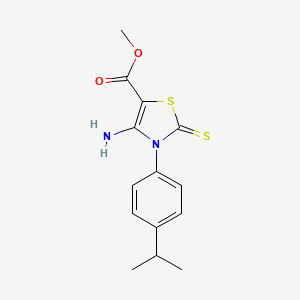

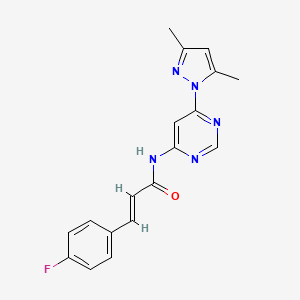

![ethyl 2-((3-benzyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2527870.png)

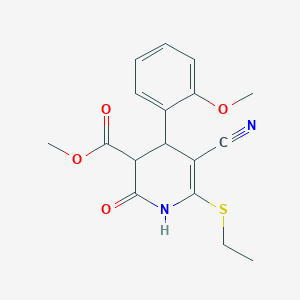

methylene]malonate](/img/structure/B2527873.png)

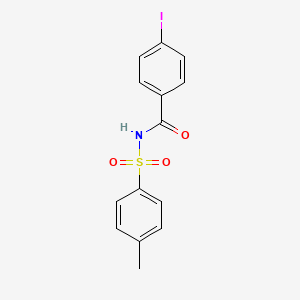

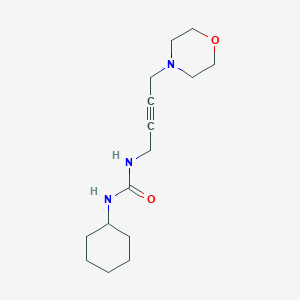

![2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2527874.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2527875.png)

![6-[2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2527876.png)

![2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2527879.png)

![4-[4-Bromo-2-(methylethyl)phenoxy]butanoic acid](/img/structure/B2527887.png)